molecular formula C26H22NO3P B11093740 N-(2-(diphenylphosphoryl)benzyl)-2-hydroxybenzamide

N-(2-(diphenylphosphoryl)benzyl)-2-hydroxybenzamide

Cat. No.: B11093740
M. Wt: 427.4 g/mol
InChI Key: VEEALBAQPPMJAQ-UHFFFAOYSA-N
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Description

N-(2-(diphenylphosphoryl)benzyl)-2-hydroxybenzamide is a complex organic compound characterized by the presence of a diphenylphosphoryl group attached to a benzyl moiety, which is further connected to a 2-hydroxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(diphenylphosphoryl)benzyl)-2-hydroxybenzamide typically involves a multi-step process. One common method includes the reaction of 2-hydroxybenzoic acid with benzyl chloride in the presence of a base to form the benzyl ester. This intermediate is then reacted with diphenylphosphoryl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(diphenylphosphoryl)benzyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the phosphoryl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated benzoic acids, while reduction can produce diphenylphosphine derivatives.

Scientific Research Applications

N-(2-(diphenylphosphoryl)benzyl)-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(diphenylphosphoryl)benzyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • N-Benzylbenzamide
  • N-Phenethylbenzamide
  • N-Benzyloxybenzamide

Comparison: Compared to these similar compounds, N-(2-(diphenylphosphoryl)benzyl)-2-hydroxybenzamide is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C26H22NO3P

Molecular Weight

427.4 g/mol

IUPAC Name

N-[(2-diphenylphosphorylphenyl)methyl]-2-hydroxybenzamide

InChI

InChI=1S/C26H22NO3P/c28-24-17-9-8-16-23(24)26(29)27-19-20-11-7-10-18-25(20)31(30,21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-18,28H,19H2,(H,27,29)

InChI Key

VEEALBAQPPMJAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3CNC(=O)C4=CC=CC=C4O

Origin of Product

United States

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